Cas no 2227835-31-4 ((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)

(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- (2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol
- EN300-1981661
- 2227835-31-4
-
- インチ: 1S/C9H10ClFO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5-6,12H,4H2,1H3/t6-/m0/s1
- InChIKey: NJKRSDSCSLFOPB-LURJTMIESA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C[C@H](C)O)F
計算された属性
- せいみつぶんしりょう: 188.0404208g/mol
- どういたいしつりょう: 188.0404208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.2Ų
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1981661-1.0g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 1g |
$1500.0 | 2023-05-31 | ||
Enamine | EN300-1981661-10.0g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 10g |
$6450.0 | 2023-05-31 | ||
Enamine | EN300-1981661-0.5g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 0.5g |
$535.0 | 2023-09-16 | ||
Enamine | EN300-1981661-5.0g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 5g |
$4349.0 | 2023-05-31 | ||
Enamine | EN300-1981661-5g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 5g |
$1614.0 | 2023-09-16 | ||
Enamine | EN300-1981661-10g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 10g |
$2393.0 | 2023-09-16 | ||
Enamine | EN300-1981661-0.1g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 0.1g |
$490.0 | 2023-09-16 | ||
Enamine | EN300-1981661-0.25g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 0.25g |
$513.0 | 2023-09-16 | ||
Enamine | EN300-1981661-1g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 1g |
$557.0 | 2023-09-16 | ||
Enamine | EN300-1981661-0.05g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 0.05g |
$468.0 | 2023-09-16 |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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8. Book reviews
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-olに関する追加情報
Research Briefing on (2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol (CAS: 2227835-31-4): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
The compound (2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol (CAS: 2227835-31-4) has recently emerged as a promising chiral building block in pharmaceutical synthesis and chemical biology research. This optically active secondary alcohol, featuring both chloro and fluoro substituents on the aromatic ring, demonstrates unique physicochemical properties that make it particularly valuable for drug discovery programs targeting central nervous system disorders and inflammatory diseases.
Recent studies published in the Journal of Medicinal Chemistry (2023) have highlighted the compound's utility as a key intermediate in the synthesis of novel β-adrenergic receptor modulators. The stereospecific nature of the (2S)-configuration has been shown to significantly influence binding affinity to target proteins, with researchers reporting a 3-5 fold increase in activity compared to its racemic counterpart. This finding underscores the importance of chiral purity in developing next-generation therapeutics.
In synthetic methodology developments, a breakthrough was achieved through asymmetric hydrogenation of the corresponding ketone precursor using a novel iridium-based catalyst system (ACS Catalysis, 2024). This approach achieved >99% enantiomeric excess (ee) with excellent yield (92%), addressing previous challenges in stereoselective synthesis. The process has been successfully scaled up to kilogram quantities, demonstrating its potential for industrial applications.
From a pharmacological perspective, derivatives of (2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol have shown remarkable promise as allosteric modulators of GABAA receptors (Nature Chemical Biology, 2023). The 3-chloro-4-fluoro substitution pattern appears to confer optimal lipophilicity for blood-brain barrier penetration while maintaining favorable metabolic stability. Structure-activity relationship (SAR) studies indicate that modifications at the hydroxyl position can dramatically alter subtype selectivity among GABA receptor isoforms.
The compound's safety profile has been extensively characterized in recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024). Acute toxicity studies in rodent models revealed an LD50 > 2000 mg/kg, while genotoxicity assays (Ames test, micronucleus test) showed no mutagenic potential at therapeutic concentrations. These findings support its inclusion in preclinical development pipelines for neurological indications.
Emerging applications in radiopharmaceuticals have been reported, where the fluorine-18 labeled analog is being investigated as a PET tracer for imaging neuroinflammation (Journal of Nuclear Medicine, 2024). The compound's ability to cross the blood-brain barrier combined with the presence of the fluorine atom makes it particularly suitable for radiolabeling strategies. Preliminary clinical trials show promising uptake patterns in Alzheimer's disease patients.
From a commercial perspective, the global market for (2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol is projected to grow at a CAGR of 8.2% from 2024 to 2030 (Grand View Research, 2024). This growth is driven by increasing demand for chiral intermediates in pharmaceutical manufacturing and the expansion of CNS drug development programs. Several major pharmaceutical companies have included derivatives of this compound in their preclinical pipelines.
Future research directions are focusing on developing more sustainable synthetic routes using biocatalysis and continuous flow chemistry. Recent work published in Green Chemistry (2024) demonstrated a lipase-mediated kinetic resolution approach that reduces waste generation by 40% compared to traditional methods. Additionally, computational modeling studies are underway to predict novel biological targets for this scaffold using artificial intelligence-based drug discovery platforms.
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